molecular formula C5H9NO2 B3108203 2-Methylazetidine-3-carboxylic acid CAS No. 1638771-37-5

2-Methylazetidine-3-carboxylic acid

Cat. No.: B3108203
CAS No.: 1638771-37-5
M. Wt: 115.13 g/mol
InChI Key: FOHVBSWLQDUYRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylazetidine-3-carboxylic acid is a chemical compound with the molecular weight of 115.13 . It is a white to yellow solid and its IUPAC name is this compound .

Scientific Research Applications

Medicinal Chemistry and Drug Synthesis

Carboxylic acids and their derivatives play a significant role in medicinal chemistry due to their biological activities. The synthesis and biological evaluation of various carboxylic acid derivatives, including cinnamic acid and its analogs, have shown promise in anticancer research. These compounds' structural modifications can lead to significant changes in their bioactivity, selectivity, or physicochemical properties, indicating the potential of 2-Methylazetidine-3-carboxylic acid in drug development (De et al., 2011).

Biocatalysis and Environmental Applications

The understanding of biocatalyst inhibition by carboxylic acids is crucial for developing strategies to enhance microbial tolerance and performance in industrial processes. Research on the impact of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae has provided insights into metabolic engineering strategies for robust strain development. This knowledge could be applied to optimize processes involving this compound as a precursor or intermediate in biotechnological applications (Jarboe et al., 2013).

Materials Science

In materials science, the solvent properties and extraction techniques for carboxylic acids are of interest for applications ranging from bio-based plastics to pharmaceuticals. Studies on solvent developments for the extraction of carboxylic acids from aqueous streams have highlighted the importance of understanding the physicochemical properties of these compounds for their efficient recovery and utilization. Such research could inform the handling and application of this compound in materials science, particularly in the context of green chemistry and sustainable material production (Sprakel & Schuur, 2019).

Properties

IUPAC Name

2-methylazetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-3-4(2-6-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHVBSWLQDUYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylazetidine-3-carboxylic acid
Reactant of Route 2
2-Methylazetidine-3-carboxylic acid
Reactant of Route 3
2-Methylazetidine-3-carboxylic acid
Reactant of Route 4
2-Methylazetidine-3-carboxylic acid
Reactant of Route 5
2-Methylazetidine-3-carboxylic acid
Reactant of Route 6
2-Methylazetidine-3-carboxylic acid

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